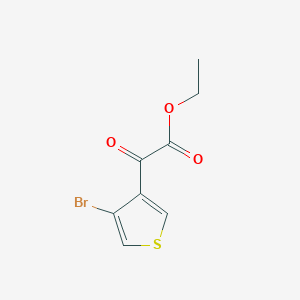

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-13-4-6(5)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOCYFXCASYKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method is as follows:

Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 4-position.

Esterification: The brominated thiophene is then reacted with ethyl oxalyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products

Substitution: Various substituted thiophene derivatives.

Reduction: Ethyl 2-(4-bromothiophen-3-yl)-2-hydroxyacetate.

Oxidation: this compound sulfoxide or sulfone.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiophene rings exhibit significant anticancer properties. Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells, making it a potential candidate for further drug development aimed at treating various cancers.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Effects

Thiophene derivatives are often investigated for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in preclinical models, indicating its potential therapeutic applications in treating inflammatory diseases.

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the creation of more complex molecules. For instance, it can be used in the synthesis of pyrazole derivatives through hydrazine hydration reactions, demonstrating its utility in creating pharmacologically relevant compounds .

Material Science

In materials science, this compound is being explored for its potential use in organic electronic devices due to its electronic properties derived from the thiophene moiety. Research is ongoing to assess its effectiveness as a semiconductor material or as part of organic photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Aryl Analogs

Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS: 20201-26-7)

- Structural Differences : Replaces the thiophene ring with a brominated phenyl group.

- Synthesis : Similar to the target compound, synthesized via condensation of 4-bromoaniline with ethyl chlorooxoacetate under mild conditions (0°C to room temperature) .

- Reactivity : The phenyl ring’s electron-withdrawing bromine enhances electrophilic substitution but reduces aromatic stabilization compared to thiophene.

- Applications : Used in PPARα/γ modulation studies due to its α-ketoester group .

Methyl 2-(3-bromophenyl)-2-oxoacetate (CAS: 81316-36-1)

- Structural Differences : Methyl ester instead of ethyl; bromine at phenyl position 3.

- Physicochemical Properties : Lower molecular weight (C9H7BrO3) improves solubility in polar solvents but reduces lipophilicity compared to the ethyl analog.

- Biological Activity : Demonstrates dose-dependent antagonism against PPARα, a trait shared with other α-ketoesters .

Heterocyclic Analogs

Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate (CAS: 22098-10-8)

- Structural Differences : Bromine at thiophene position 5 instead of 4.

- Synthesis : Prepared via AlCl3-catalyzed Friedel-Crafts acylation of 5-bromothiophene with ethyl chlorooxoacetate, yielding 48% .

- Reactivity : Positional isomerism alters electronic distribution, affecting regioselectivity in cross-coupling reactions.

Ethyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate

Halogenated Derivatives

Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate

Table 1: Comparative Data for Key Analogs

Biological Activity

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 4-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety, which together contribute to its unique chemical properties and potential pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses.

Chemical Structure

This compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Bromination of Thiophene : Thiophene is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom.

- Esterification : The brominated compound is then reacted with ethyl oxalyl chloride in the presence of a base (e.g., pyridine) to form the desired ester.

Pharmacological Properties

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that compounds with thiophene rings often display significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and AGS cells . The mechanism may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The compound has also been investigated for its antibacterial properties. Similar thiophene derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound is likely mediated through:

- Interaction with Biological Targets : The bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites on enzymes or receptors.

- Formation of Reactive Intermediates : The carbonyl group can undergo further reactions, leading to the formation of active metabolites that may exert biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | Bromine at the 5-position | Different position affects reactivity |

| Ethyl 2-(4-chlorothiophen-3-yl)-2-oxoacetate | Chlorine instead of bromine | Potentially lower reactivity |

| Ethyl 2-(4-methylthiophen-3-yl)-2-oxoacetate | Methyl group instead of bromine | Alters electronic properties |

The positioning of the bromine atom and the presence of both the oxo and ester functionalities make this compound particularly reactive and versatile compared to its analogs .

Anticancer Activity

In a study examining several thiophene derivatives, this compound was tested against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent. Mechanistic studies revealed that treated cells exhibited increased apoptosis markers and cell cycle arrest in the subG0 phase .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations ranging from 100 to 500 µg/mL, showcasing its potential utility in pharmaceutical applications targeting bacterial infections .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 4-bromothiophene-3-carboxylic acid derivatives with ethyl 2-chloro-2-oxoacetate under basic conditions. Key steps include:

- Dropwise addition of ethyl 2-chloro-2-oxoacetate to a cooled (0°C) solution of the thiophene precursor in dichloromethane (DCM) .

- Stirring at 0°C for 1 hour, followed by room temperature for 6–12 hours.

- Workup with aqueous potassium carbonate to remove unreacted starting materials.

Yield optimization requires precise stoichiometry (1:1 molar ratio) and anhydrous conditions to minimize hydrolysis. Monitoring via TLC or LC-MS ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., ethyl ester protons at δ ~4.3 ppm and thiophene aromatic protons at δ ~7.0–7.5 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C-O bonds (~1200–1300 cm⁻¹) .

- Mass Spectrometry (MS) : ESI or APCI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z ~287) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary assessment of its biological activity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with fluorinated analogs showing enhanced activity .

- Enzyme Inhibition Studies : Use fluorogenic substrates to test inhibition of kinases or proteases, leveraging the bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. How does the bromine substituent at the 4-position of the thiophene ring influence reactivity compared to chloro/fluoro analogs?

- Methodological Answer :

- Electrophilicity : Bromine’s lower electronegativity (vs. F/Cl) reduces electron withdrawal, potentially slowing nucleophilic attacks on the α-ketoester moiety .

- Lipophilicity : Bromine increases logP (~2.5 vs. ~2.1 for chloro analogs), enhancing membrane permeability in bioassays .

- X-ray Crystallography : Bromine’s heavy-atom effect aids in phase determination during structure refinement using SHELXL .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodological Answer :

- Disorder in Ester Groups : Use SHELXL’s PART and AFIX commands to model rotational disorder .

- Twinned Data : Employ OLEX2’s twin refinement module with HKLF5 format for high-resolution datasets .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to bromine and carbonyl atoms to improve R-factors .

Q. How can researchers resolve contradictions in reported biological activities between bromo, chloro, and fluoro derivatives?

- Methodological Answer :

- Controlled Comparative Studies : Synthesize analogs under identical conditions and test in parallel assays (e.g., MIC values against E. coli).

- Computational Modeling : Perform DFT calculations to compare electronic profiles (e.g., HOMO-LUMO gaps) and docking studies to assess target binding .

- Meta-Analysis : Use systematic reviews to evaluate literature discrepancies, focusing on solvent/pH variations in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.